N'-(1,3-thiazol-2-yl)benzohydrazide
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Overview
Description
N’-(1,3-thiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are privileged bicyclic heterocyclic moieties present in a wide variety of synthetic and natural products. These compounds have been extensively investigated and are associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-thiazol-2-yl)benzohydrazide typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N’-(1,3-thiazol-2-yl)benzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-thiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzohydrazide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzohydrazides
Scientific Research Applications
N’-(1,3-thiazol-2-yl)benzohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-(1,3-thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. In the case of its antimicrobial activity, the compound may interfere with the synthesis of bacterial cell walls or inhibit the function of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2,4-Disubstituted thiazoles
Uniqueness
N’-(1,3-thiazol-2-yl)benzohydrazide stands out due to its unique combination of the thiazole and benzohydrazide moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a versatile compound for research and industrial applications .
Properties
CAS No. |
804434-61-5 |
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Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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